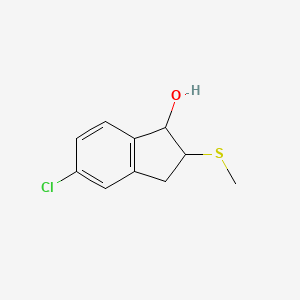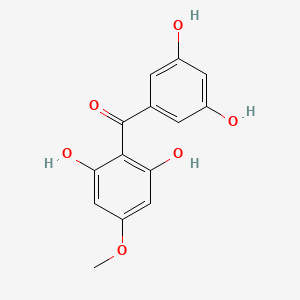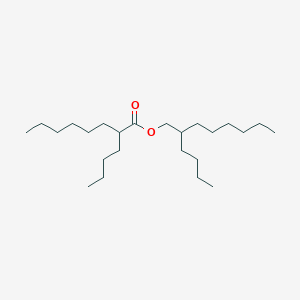
2-Butyloctyl 2-butyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctyl 2-butyloctanoate is an organic compound classified as an ester. It is formed by the esterification of 2-butyloctanol and 2-butyloctanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctyl 2-butyloctanoate typically involves the esterification reaction between 2-butyloctanol and 2-butyloctanoic acid. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient contact between the reactants and the catalyst, leading to higher yields and purity of the ester product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyloctyl 2-butyloctanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under oxidative conditions, the ester can be converted to corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-Butyloctyl 2-butyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a bio-compatible ester in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning effects
Mecanismo De Acción
The mechanism of action of 2-butyloctyl 2-butyloctanoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and enhance the permeability of active ingredients in topical formulations. The compound’s emollient properties help to maintain skin hydration and improve the delivery of other active compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyloctyl 2-butyldecanoate
- 2-Butyloctyl 2-hexyldecanoate
- 2-Butyloctyl 2-octyldodecanoate
Uniqueness
2-Butyloctyl 2-butyloctanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balanced combination of hydrophobicity and emollient properties, making it particularly suitable for use in cosmetic and pharmaceutical formulations .
Propiedades
Número CAS |
221333-66-0 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-butyloctyl 2-butyloctanoate |
InChI |
InChI=1S/C24H48O2/c1-5-9-13-15-18-22(17-11-7-3)21-26-24(25)23(19-12-8-4)20-16-14-10-6-2/h22-23H,5-21H2,1-4H3 |
Clave InChI |
ZPGSXEKHMWBPPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COC(=O)C(CCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


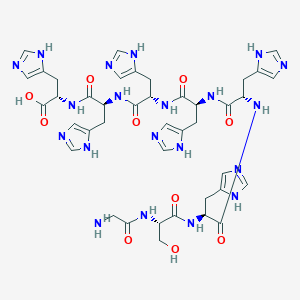
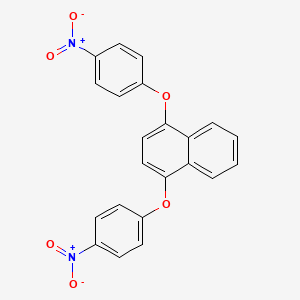

![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
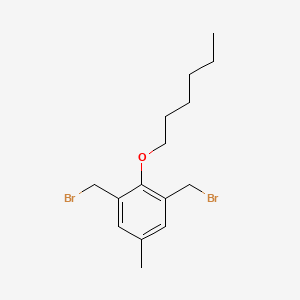
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
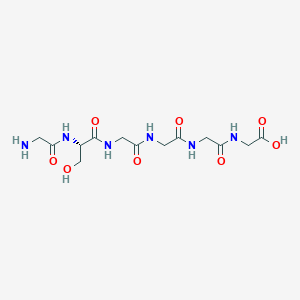
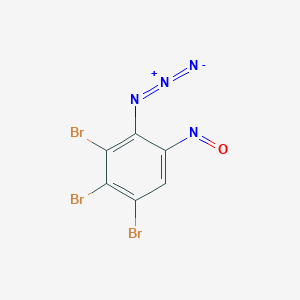
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
